molecular formula C5H8O2 B048826 (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol CAS No. 100017-22-9

(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol

Cat. No. B048826
M. Wt: 100.12 g/mol
InChI Key: YYUNQECXARGEAQ-CRCLSJGQSA-N
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Description

Synthesis Analysis

A novel chemo-enzymatic synthesis route starting from levoglucosenone, a biobased chiral compound, to create chiral epoxides such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, demonstrates an innovative approach to synthesizing related structures with enhanced safety and sustainability (Peru et al., 2016).

Molecular Structure Analysis

Studies on the synthesis and structure of related oxirane compounds highlight the influence of substituents on molecular geometry and regioselectivity in reactions, providing insight into the structural analysis of “(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol” and similar molecules (Dérien et al., 1999).

Chemical Reactions and Properties

The study of oxidative aminomercuration of 2-propyn-1-ols to produce cis-[1,4]oxazino[3,2-b]-1,4-oxazine derivatives provides valuable insights into the types of chemical reactions and properties that oxirane-containing compounds can undergo, relevant to understanding “(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol” (Barluenga et al., 1986).

Physical Properties Analysis

The synthesis and investigation of compounds structurally related to “(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol” highlight the density functional theory (DFT) method's role in analyzing molecular structure and physical properties, offering a detailed understanding of bond angles, distances, and NMR studies (Espinoza-Hicks et al., 2012).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Functionally substituted oxiranes, like (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol, are synthesized through the epoxidation of unsaturated compounds, showcasing their relevance in the formation of complex chemical structures. These compounds have been shown to react with various nucleophiles, leading to diverse halogen substitution products (Leonova et al., 2020).

  • Chemoenzymatic methods have been employed to synthesize various oxirane compounds, demonstrating the versatility and potential of biocatalytic approaches in creating these substances (Sundby et al., 2004).

Biochemical Interactions

  • The glutathione conjugation of epoxides, a process relevant to detoxification in biological systems, has been studied using oxirane compounds. Different rates of conjugation and affinity for glutathione S-transferase enzymes have been observed, indicating the importance of stereochemistry in these reactions (Watabe et al., 1985).

Material Science and Polymer Chemistry

  • Oxirane-based compounds have been utilized in the synthesis of glass-forming monomers and polymers. These substances exhibit unique optical, photophysical, electrochemical, and thermal properties, making them useful in various applications, including photopolymerization processes (Andrikaityte et al., 2012).

Pharmaceutical Synthesis

  • Oxirane derivatives have been synthesized and used as intermediates in the creation of therapeutic compounds, demonstrating their role in medicinal chemistry. For instance, oxiranes have been integral in the synthesis of antifungal and anxiolytic drugs, highlighting their significance in drug development (Narsaiah et al., 2010).

Environmental and Atmospheric Chemistry

  • Oxiranes like (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol have been studied in the context of atmospheric chemistry, particularly in their reactions with nitrogen oxides. These reactions are significant for understanding atmospheric processes and the formation of various organic compounds in the environment (Berndt & Böge, 1995).

Safety And Hazards

This involves detailing any known health risks associated with exposure to the compound, as well as any precautions that should be taken when handling it.


Future Directions

This involves discussing potential areas for future research involving the compound, such as unexplored reactions or potential applications.


For a specific compound, these details would typically be found in scientific literature. Therefore, a literature search in databases like PubMed, SciFinder, or Web of Science would be a good starting point for this kind of analysis. Please note that interpreting this information often requires a background in chemistry or a related field. If you have any other questions or need information on a different compound, feel free to ask!


properties

IUPAC Name

(1S)-1-[(2R)-oxiran-2-yl]prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-2-4(6)5-3-7-5/h2,4-6H,1,3H2/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUNQECXARGEAQ-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]([C@H]1CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472008
Record name (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol

CAS RN

100017-22-9
Record name (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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